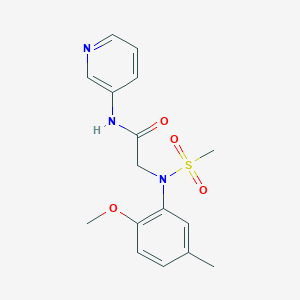

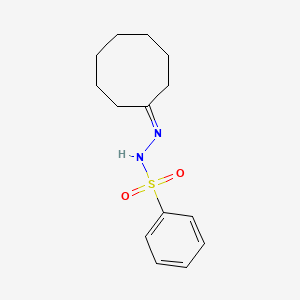

![molecular formula C16H14N2O5 B5795326 methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)

methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate

説明

Methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate is a chemical compound that is widely used in scientific research. It is a member of the family of benzoic acid derivatives and is commonly referred to as MNB. This compound has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In

作用機序

The mechanism of action of MNB is not fully understood, but it is believed to involve the formation of covalent bonds between the nitro group of MNB and the amino acid residues of the target protein. This covalent bond formation can lead to the inhibition of protein function or the induction of protein degradation. MNB has also been shown to induce reactive oxygen species (ROS) production in cells, which can lead to cell death.

Biochemical and Physiological Effects:

MNB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. MNB has also been found to induce apoptosis in cancer cells and to inhibit the growth of several types of cancer cells. In addition, MNB has been shown to have antibacterial and antifungal activity.

実験室実験の利点と制限

MNB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and bind to target proteins. It is also relatively easy to synthesize and purify. However, MNB has some limitations as well. It has a short half-life in vivo and can be rapidly metabolized and excreted from the body. In addition, MNB can cause cytotoxicity and oxidative stress in cells at high concentrations.

将来の方向性

There are several future directions for the use of MNB in scientific research. One area of interest is the development of MNB-based probes for the imaging of protein-ligand interactions in living cells. Another area of interest is the development of MNB-based therapeutics for the treatment of cancer and infectious diseases. Furthermore, the use of MNB in combination with other drugs or therapies may enhance their efficacy and reduce their side effects.

科学的研究の応用

MNB has been extensively used in scientific research as a probe for studying protein-ligand interactions. It has been found to bind to a wide range of proteins, including enzymes, receptors, and transporters. MNB has also been used as a fluorescent dye for labeling proteins and peptides in biological systems. In addition, MNB has been used as a precursor for the synthesis of other bioactive compounds, such as antitumor agents and antimicrobial agents.

特性

IUPAC Name |

methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-10-6-7-12(16(20)23-2)9-14(10)17-15(19)11-4-3-5-13(8-11)18(21)22/h3-9H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZCIUKZLZGNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)

![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)

![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)

![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)

![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)

![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)

![N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5795346.png)